molecular formula C13H21NO4 B13091458 trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid

trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid

Cat. No.: B13091458
M. Wt: 255.31 g/mol
InChI Key: IGOINSQCZOTTQA-SMILAEQMSA-N
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Description

trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid (CAS 1251012-45-9) is a high-value bicyclic [3.3.0] scaffold of significant interest in medicinal chemistry for developing novel therapeutics . This building block features a rigid octahydrocyclopenta[c]pyrrole core that provides optimal three-dimensional geometry for effective binding to biological targets, with a carboxylic acid moiety for creating additional interactions and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen to facilitate further synthetic modifications . The compound's specific stereochemistry is designated as "trans," which is critical for its biological activity and interaction with target proteins . This compound serves as a key synthetic intermediate in the discovery and optimization of nonretinoid antagonists of retinol-binding protein 4 (RBP4), a promising therapeutic strategy for treating geographic atrophy in dry age-related macular degeneration (AMD) and Stargardt disease . Research demonstrates that the octahydrocyclopenta[c]pyrrole core is a privileged structure in this context, enabling the development of potent antagonists that lower circulating plasma RBP4 levels by over 90% in vivo, thereby reducing the cytotoxic bisretinoid formation in the retinal pigment epithelium that drives disease progression . The Boc-protected carboxylic acid is an essential precursor for constructing more complex molecules via amide coupling or esterification, allowing researchers to explore structure-activity relationships and optimize drug-like properties such as metabolic stability and binding affinity . For research purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9?,10-/m0/s1

InChI Key

IGOINSQCZOTTQA-SMILAEQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC([C@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Commercially available diones such as cyclopentane-1,3-dione derivatives serve as precursors.
  • The nitrogen-containing bicyclic core is constructed via reductive cyclization or Dieckmann condensation strategies.
  • The Boc protecting group is introduced early to protect the amine functionality during subsequent transformations.

General Synthetic Strategy

The preparation generally follows these steps:

  • Reduction and N-Boc Protection:

    • The starting dione is reduced by lithium aluminum hydride (LiAlH4) to generate a secondary amine intermediate.
    • This amine is then protected with di-tert-butyl dicarbonate (Boc2O) to afford the N-Boc tetrahydroisoindole intermediate.
  • Oxidative Cleavage and Cyclization:

    • Oxidative cleavage of the tetrahydroisoindole intermediate (using sodium periodate and ruthenium dioxide hydrate) opens the ring to form a diacid.
    • The diacid undergoes intramolecular Dieckmann condensation in acetic anhydride at elevated temperatures (~120 °C), leading to cyclization and formation of the bicyclic ketone intermediate.
  • Conversion to Triflate and Cross-Coupling:

    • The bicyclic ketone is converted into a triflate intermediate using trifluoromethanesulfonylating agents.
    • Suzuki palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic substituents if needed.
  • Catalytic Hydrogenation and Boc Deprotection:

    • Catalytic hydrogenation (e.g., 10% Pd/C under H2 pressure) reduces olefinic bonds and can induce selective stereochemistry (endo or trans).
    • Boc deprotection using HCl or other acids liberates the free amine for further functionalization.
  • Final Functionalization:

    • The amine is reacted with methyl 2-chloropyrimidine-4-carboxylate derivatives to introduce carboxylic acid moieties.
    • Hydrolysis of methyl esters with lithium hydroxide (LiOH·H2O) followed by acidification yields the final carboxylic acid.

Stereochemical Control and Isomer Separation

  • The trans-fused bicyclic system is less common and requires careful control of reaction conditions.
  • Hydrogenation steps under controlled pressure and temperature favor formation of the endo (trans) isomer .
  • Isomer mixtures can be separated by reversed-phase chromatography to isolate the desired trans isomer.

Representative Synthetic Data Table

Step Reagents/Conditions Key Intermediate/Product Yield (%) Notes
Reduction + Boc protection LiAlH4, then Boc2O N-Boc tetrahydroisoindole 75-85 High purity required
Oxidative cleavage NaIO4, RuO2·H2O Ring-opened diacid 70-80 Avoid over-oxidation
Dieckmann condensation Ac2O, 120 °C Bicyclic ketone 65-75 Decarboxylation concurrent
Triflate formation Trifluoromethanesulfonyl reagent Triflate intermediate 80-90 Sensitive to moisture
Suzuki cross-coupling Pd catalyst, arylboronic acid, base Arylated bicyclic intermediate 75-85 Ligand and base critical
Catalytic hydrogenation H2, 10% Pd/C, MeOH, 40 psi Endo (trans) bicyclic amine 85-90 Stereoselective reduction
Boc deprotection HCl in dioxane or MeOH Free amine hydrochloride salt Quantitative Mild acid conditions preferred
Amine coupling + hydrolysis Methyl 2-chloropyrimidine-4-carboxylate, LiOH Final carboxylic acid 70-80 Hydrolysis at room temp or mild heating

Research Findings and Optimization Notes

  • The use of LiAlH4 for reduction is favored for its efficiency in converting diketones to amines.
  • Boc protection stabilizes the nitrogen during oxidative and cyclization steps, preventing side reactions.
  • Oxidative cleavage using NaIO4/RuO2·H2O is selective but requires careful monitoring to avoid ring over-opening.
  • Dieckmann condensation under acetic anhydride conditions is critical for ring closure and must be optimized for temperature and time.
  • Suzuki cross-coupling allows for modular introduction of aromatic substituents, expanding compound diversity.
  • Catalytic hydrogenation under controlled pressure ensures selective formation of the trans-fused bicyclic system.
  • Boc deprotection with HCl is mild and prevents degradation of the bicyclic core.
  • Final ester hydrolysis with LiOH is efficient and yields pure carboxylic acid products after acidification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structural framework can be modified to develop new pharmacophores targeting various biological pathways.
    • Research indicates that derivatives of octahydrocyclopenta[c]pyrrole structures exhibit promising activity against cancer cells and other diseases, making them candidates for further development in oncology and other therapeutic areas .
  • Synthetic Methodologies :
    • The presence of the Boc group allows for selective deprotection, facilitating the synthesis of more complex molecules. This property is exploited in multi-step organic syntheses where protecting groups are essential for maintaining the integrity of reactive sites during transformations.
    • The compound serves as a building block in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical chemistry due to their diverse biological activities .

Case Study 1: Synthesis of Bioactive Derivatives

A study demonstrated the synthesis of various derivatives from trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid, leading to compounds with enhanced anticancer properties. The derivatives were evaluated for their cytotoxicity against several cancer cell lines, showing improved efficacy compared to the parent compound .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of derivatives synthesized from this compound. Testing revealed that certain modifications led to significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

Data Table: Overview of Synthetic Applications

Application AreaDescriptionExample Compounds
Drug DevelopmentPrecursor for bioactive molecules with anticancer propertiesModified octahydro derivatives
Organic SynthesisBuilding block for synthesizing complex heterocyclesVarious Boc-protected analogs
Antimicrobial ResearchDerivatives exhibiting activity against resistant bacterial strainsAntibacterial derivatives

Mechanism of Action

The mechanism of action of trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and related bicyclic derivatives:

Compound CAS / Reference Molecular Formula Key Features Hazard Statements
trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid 1334146-48-3 C₁₃H₂₁NO₄ Boc-protected, carboxylic acid at C4 H302, H312, H332
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 879686-42-7 C₁₂H₁₉NO₃ Ketone at C4 (vs. carboxylic acid), smaller molecular weight H302
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (42) C₂₀H₂₀F₃N₃O₂ Trifluoromethylphenyl substituent, pyrimidine ring, methyl group at C5 Not reported
6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (33) C₂₀H₂₀F₃N₃O₂ Similar to 42 but with methyl at C6; RBP4 antagonist activity Not reported
  • Functional Group Impact :
    • The carboxylic acid in the target compound enables salt formation and hydrogen bonding, enhancing solubility and target interaction. In contrast, the ketone in CAS 879686-42-7 increases electrophilicity, making it reactive toward nucleophiles .
    • Trifluoromethyl groups in compounds 33 and 42 improve metabolic stability and lipophilicity compared to the Boc group, which is prone to acid hydrolysis .

Stability and Bioactivity

  • Boc Group Limitations : The Boc group in the target compound is labile under acidic conditions, reducing oral bioavailability. This contrasts with trifluoromethyl groups in compounds 33 and 42, which enhance chemical and metabolic stability .
  • Therapeutic Potential: Compounds 33 and 42 exhibit RBP4 antagonism, a trait shared by the target compound due to structural similarities in the bicyclic core . The carboxylic acid moiety may facilitate binding to polar residues in target proteins.

Biological Activity

Trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring fused to a cyclopentane ring. This compound is notable for its stability and reactivity, primarily due to the presence of the tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. While specific biological activities of this compound are not extensively documented, its structural features suggest potential interactions with various biological systems.

Structural Characteristics

The compound's structure allows for selective deprotection of the Boc group under acidic conditions, leading to the formation of an active amine. This property is crucial for its application in synthetic organic chemistry and may facilitate interactions with enzymes and receptors within biological systems.

Property Details
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Functional GroupsCarboxylic acid, tert-butoxycarbonyl
Structural FeaturesHeterocyclic compound

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has indicated that compounds with a similar bicyclic structure can inhibit specific enzymes involved in cancer progression. For instance, studies on octahydrocyclopenta[c]pyrrole derivatives have shown promising results in inhibiting proteases linked to tumor growth.
  • Synthetic Applications :
    • The Boc group allows for selective chemical transformations, making this compound a valuable intermediate in the synthesis of bioactive molecules.
  • Potential Therapeutic Applications :
    • Investigations into related compounds suggest that they may exhibit anti-inflammatory properties by modulating pathways such as NF-kB and MAPK/ERK signaling, which are critical in immune response regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Unique Features
This compoundC13H21NO4Selective deprotection via Boc group
Cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acidC13H21NO4Different stereochemistry affects reactivity
Trans-Hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylic acid mono-tert-butylesterC13H20O5Lacks Boc protection; differing functional groups influence reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid under laboratory conditions?

  • Methodological Answer : The bicyclic octahydrocyclopenta[c]pyrrole core can be synthesized via phosphine-catalyzed enantioselective intramolecular [3+2] cycloadditions, which efficiently construct the fused ring system. For Boc-protection, tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP) is commonly employed. Post-functionalization of the carboxylic acid moiety may involve coupling reagents like EDCI/HOBt for amide bond formation .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, (2R,4R)-configured analogues were resolved using SHELXL refinement, with Flack parameters (e.g., x < 0.02) confirming absolute configuration . Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy provide complementary validation for enantiopurity .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclopenta[c]pyrrole proton coupling patterns).
  • HRMS : High-resolution mass spectrometry for molecular formula verification.
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc-group C=O (~1680–1720 cm⁻¹).
  • Melting Point : Consistency with literature values (e.g., 186.5–189.5°C for related Boc-protected pyrrolidines) .

Advanced Research Questions

Q. How can conflicting crystallographic data on the compound’s conformation be resolved?

  • Methodological Answer : Discrepancies in torsional angles or ring puckering may arise from crystal packing effects. Use SHELXL’s TWIN/BASF commands to model twinning or pseudosymmetry. Cross-validate with density functional theory (DFT) geometry optimization (e.g., B3LYP/6-31G*) to compare experimental and theoretical conformers . For centrosymmetric ambiguities, Rogers’ η or Flack’s x parameters help distinguish enantiopure vs. racemic forms .

Q. What strategies mitigate stereochemical inversion during Boc-deprotection of the pyrrolidine ring?

  • Methodological Answer : Acidic Boc-removal (e.g., TFA/DCM) risks epimerization at chiral centers. To minimize this:

  • Use low-temperature conditions (−20°C) and short reaction times.
  • Employ scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.
  • Monitor by chiral HPLC; if inversion occurs, reprotection with Boc-OSu (N-hydroxysuccinimide active ester) under mild basic conditions (e.g., NaHCO₃) can restore stereopurity .

Q. How does the compound’s conformational rigidity influence its biological activity in drug discovery?

  • Methodological Answer : The bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrole scaffold enforces a preorganized conformation, enhancing binding affinity to targets like retinol-binding protein 4 (RBP4). Structure-activity relationship (SAR) studies show that substituents at C4 (e.g., carboxylic acid) improve antagonistic potency (IC₅₀ = 0.294 μM in HTRF assays). Molecular docking (e.g., AutoDock Vina) predicts hydrophobic interactions with RBP4’s retinol-binding pocket .

Q. What computational methods are effective for predicting the compound’s metabolic stability?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use Schrödinger’s Site of Metabolism (SOM) module or MetaPrint2D to identify vulnerable positions (e.g., tert-butyl group oxidation).
  • MD Simulations : All-atom molecular dynamics (e.g., AMBER) to assess conformational stability in cytochrome P450 binding sites.
  • In Vitro Validation : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Conflict Resolution & Best Practices

Q. How should researchers address discrepancies between synthetic yields reported in literature?

  • Methodological Answer : Variations often stem from Boc-protection efficiency or cycloaddition catalyst purity. Standardize reaction conditions:

  • Use anhydrous solvents (e.g., DCM over technical-grade).
  • Optimize phosphine catalyst loading (e.g., 5–10 mol% PPh₃).
  • Validate yields via triplicate runs and report mean ± SD .

Q. What are the limitations of using X-ray crystallography for this compound’s structural analysis?

  • Methodological Answer : Small crystal size (<0.1 mm) or weak diffraction (I/σ < 2) complicates data collection. Mitigate by:

  • Recrystallization from ethyl acetate/hexane.
  • Synchrotron radiation (e.g., Diamond Light Source) for high-resolution data.
  • SHELXD for ab initio phasing if heavy atoms are absent .

Tables for Key Data

Property Value Reference
Molecular Formula C₁₃H₂₁NO₄ (exact mass: 267.15 g/mol)
Melting Point 186.5–189.5°C
RBP4 Antagonism (IC₅₀) 0.294 μM (HTRF assay)
Chiral HPLC Conditions Chiralpak AD-H, 80:20 hexane:IPA

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